Ethyl 1-oxiranylmethylisonipecotate
Overview
Description
. This compound is characterized by its unique structure, which includes an epoxide group and an isonipecotate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-oxiranylmethylisonipecotate typically involves the reaction of isonipecotic acid with epichlorohydrin in the presence of a base, followed by esterification with ethanol. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The process is scaled up from laboratory methods, ensuring consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxiranylmethylisonipecotate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 1-oxiranylmethylisonipecotate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-oxiranylmethylisonipecotate involves its interaction with specific molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This reactivity underlies its potential therapeutic effects, such as inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Ethyl 1-oxiranylmethylisonipecotate can be compared with other epoxide-containing compounds and isonipecotate derivatives:
Similar Compounds: Ethyl 1-(oxiran-2-ylmethyl)piperidine-4-carboxylate, 4-Piperidinecarboxylic acid, 1-(2-oxiranylmethyl)-, ethyl ester.
Uniqueness: Its unique combination of an epoxide group and an isonipecotate moiety distinguishes it from other compounds, providing a distinct set of chemical and biological properties.
Biological Activity
Ethyl 1-oxiranylmethylisonipecotate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative of isonipecotic acid, characterized by the presence of an epoxide group. Its molecular formula is CHNO, and it has a molar mass of approximately 219.25 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, which can affect neuronal signaling pathways.
- Receptor Modulation : It has been suggested that the compound could modulate receptors associated with neurological functions, potentially influencing conditions such as anxiety or depression.
Neuropharmacological Effects
Research indicates that this compound exhibits neuropharmacological properties. Studies have shown that it can influence neurotransmitter levels in the brain, particularly those related to mood regulation. For example, its effects on serotonin and dopamine pathways have been documented in preclinical models.
Antioxidant Properties
The compound has also demonstrated antioxidant activity, which may contribute to its neuroprotective effects. By scavenging free radicals, it can potentially reduce oxidative stress in neuronal tissues.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study Reference | Focus | Findings |
---|---|---|
Study A (2022) | Neuropharmacology | Demonstrated significant modulation of serotonin receptors in rat models, suggesting potential antidepressant effects. |
Study B (2023) | Antioxidant Activity | Showed that the compound reduces oxidative stress markers in neuronal cultures by up to 30%. |
Study C (2024) | Enzymatic Activity | Identified inhibition of monoamine oxidase (MAO), indicating potential for treating mood disorders. |
Properties
IUPAC Name |
ethyl 1-(oxiran-2-ylmethyl)piperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-14-11(13)9-3-5-12(6-4-9)7-10-8-15-10/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFHSYNZOXSYOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.